6-Bromo-2-mercaptobenzothiazole
Overview
Description
6-Bromo-2-mercaptobenzothiazole is a chemical compound that belongs to the 2-mercaptobenzothiazole series. It is characterized by a benzothiazole ring with a substituent at the sixth position and a mercapto group at the second position. The presence of the bromine atom at the sixth position makes it a unique derivative with specific chemical and physical properties that can be utilized in various chemical reactions and applications.
Synthesis Analysis
The synthesis of 6-substituted 2-mercaptobenzothiazoles, including 6-bromo-2-mercaptobenzothiazole, can be achieved through the reaction of 2-mercaptobenzothiazoles with chlorobromoalkanes. This reaction introduces various substituents at the sixth position, including bromine. The key to this synthesis is the use of chlorobromoalkanes, which allows for the introduction of the bromine substituent .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-mercaptobenzothiazole is based on the benzothiazole ring system. The mercapto group at the second position is a functional group containing sulfur and hydrogen, which is reactive and can participate in further chemical transformations. The bromine atom at the sixth position is a significant substituent that influences the reactivity and interactions of the molecule .
Chemical Reactions Analysis
6-Bromo-2-mercaptobenzothiazole can undergo various chemical reactions due to its reactive mercapto group and the presence of the bromine substituent. For instance, oxidation of these compounds with hydrogen peroxide in acetic acid can convert them to sulfoxides and sulfones. Additionally, heating in nitrobenzene can cyclize them to form 6-substituted 2,3-dihydrothiazolo[2,3-b]benzothiazolium chlorides. These compounds can further be converted into derivatives of a new tricyclic system, thiazolidino[2,3-b]benzothiazoline, using sodium borohydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-mercaptobenzothiazole are influenced by the bromine and mercapto groups. The bromine atom is a heavy substituent that can affect the compound's boiling point, melting point, and density. The mercapto group is known for its ability to form hydrogen bonds and its nucleophilic character, which can lead to further chemical transformations. The synthesis process described in the literature also highlights the high yields of 2-mercaptobenzothiazoles, indicating that the methods used are efficient and produce compounds with consistent properties .
Scientific Research Applications
Biological Activities
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities . They are also known to possess antitubercular, anti-inflammatory, antitumor, amoebic, antiparkinsonian, anthelmintic, antihypertensive, antihyperlipidemic, antiulcer, chemoprotective, and selective CCR3 receptor antagonist activity .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, in antimicrobial applications, these compounds might be tested against a range of bacterial or fungal strains to determine their efficacy .
- Results or Outcomes: These compounds have been found to be effective in a range of biological applications, as mentioned above .
Synthesis of Acrylic and Methacrylic Monomers
- Scientific Field: Chemical Technology and Engineering
- Application Summary: 2-Mercaptobenzothiazole-based acrylic and methacrylic monomers are synthesized .
- Methods of Application: The synthesis, isolation, and purification of these monomers are optimized. The structures of the newly synthesized compounds are confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) .
- Results or Outcomes: The spectroscopic properties of the resulting 2-mercaptobenzothiazole derivatives are determined based on their absorption spectra and molar absorption coefficients in solvents with varying polarities .
Inhibition of Enzymes
- Scientific Field: Biochemistry
- Application Summary: 2-Mercaptobenzothiazoles are known to be potent mechanism-based inhibitors of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific enzyme being targeted. For example, in enzyme inhibition studies, these compounds might be tested against a range of enzymes to determine their efficacy .
- Results or Outcomes: These compounds have been found to be effective in inhibiting several enzymes, as mentioned above .
Vulcanization of Rubber
- Scientific Field: Industrial Chemistry
- Application Summary: 2-Mercaptobenzothiazole is used in the sulfur vulcanization of rubber .
- Methods of Application: The compound is mixed with raw rubber and heated to improve the rubber’s resistance to wear and heat, and to increase its elasticity .
- Results or Outcomes: The resulting vulcanized rubber has improved properties compared to raw rubber .
Inhibition of Enzymes
- Scientific Field: Biochemistry
- Application Summary: 2-Mercaptobenzothiazoles are known to be potent mechanism-based inhibitors of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific enzyme being targeted. For example, in enzyme inhibition studies, these compounds might be tested against a range of enzymes to determine their efficacy .
- Results or Outcomes: These compounds have been found to be effective in inhibiting several enzymes, as mentioned above .
Vulcanization of Rubber
- Scientific Field: Industrial Chemistry
- Application Summary: 2-Mercaptobenzothiazole is used in the sulfur vulcanization of rubber .
- Methods of Application: The compound is mixed with raw rubber and heated to improve the rubber’s resistance to wear and heat, and to increase its elasticity .
- Results or Outcomes: The resulting vulcanized rubber has improved properties compared to raw rubber .
Future Directions
Benzothiazoles, including 6-Bromo-2-mercaptobenzothiazole, are of great interest for researchers for drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential applications in the development of new drugs and materials .
properties
IUPAC Name |
6-bromo-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFZKHAWHVYFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462349 | |
Record name | 6-Bromo-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-mercaptobenzothiazole | |
CAS RN |
51618-30-5 | |
Record name | 6-Bromo-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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